methyl (2R,4R)-4-fluorooxane-2-carboxylate
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Overview
Description
methyl (2R,4R)-4-fluorooxane-2-carboxylate is a fluorinated organic compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R)-4-fluorooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoprenol and isovaleraldehyde through Prins cyclization, using catalysts based on iron . This reaction produces the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl (2R,4R)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl (2R,4R)-4-fluorooxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which methyl (2R,4R)-4-fluorooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar fluorinated ester structure and has applications in medicinal chemistry.
4-hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their pharmaceutical and biological activities.
Uniqueness
methyl (2R,4R)-4-fluorooxane-2-carboxylate is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
157919-99-8 |
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Molecular Formula |
C7H11FO3 |
Molecular Weight |
162.16 |
IUPAC Name |
methyl (2R,4R)-4-fluorooxane-2-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
LBMDWIPBGKOEPK-PHDIDXHHSA-N |
SMILES |
COC(=O)C1CC(CCO1)F |
Synonyms |
2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,trans-(9CI) |
Origin of Product |
United States |
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